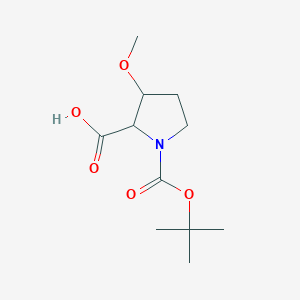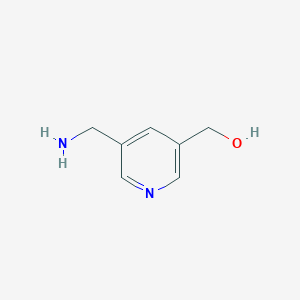
(5-(Aminomethyl)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Aminomethyl)pyridin-3-yl)methanol is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound features both an aminomethyl group (-CH2NH2) and a hydroxymethyl group (-CH2OH) attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Aminomethyl)pyridin-3-yl)methanol typically involves the functionalization of pyridine derivatives. One common method is the reduction of pyridine-3-carboxaldehyde using sodium borohydride (NaBH4) in the presence of an appropriate solvent like methanol. This reaction yields the corresponding alcohol, which can then be further aminated using reagents such as ammonia or primary amines under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-(Aminomethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives such as aldehydes and carboxylic acids.
- Reduced derivatives with different functional groups.
- Substituted derivatives with various alkyl or acyl groups .
Scientific Research Applications
(5-(Aminomethyl)pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-(Aminomethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxymethyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
(2-Amino-5-iodo-pyridin-3-yl)-methanol: Similar structure but with an iodine atom, leading to different reactivity and applications.
(3-Amino-pyridin-4-yl)-methanol: Similar structure but with the amino group at a different position, affecting its chemical properties.
Uniqueness
(5-(Aminomethyl)pyridin-3-yl)methanol is unique due to the specific positioning of its functional groups, which allows for a distinct set of chemical reactions and applications. Its dual functionality (aminomethyl and hydroxymethyl groups) makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
[5-(aminomethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H10N2O/c8-2-6-1-7(5-10)4-9-3-6/h1,3-4,10H,2,5,8H2 |
InChI Key |
QCRUNVFNWZYYPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1CO)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



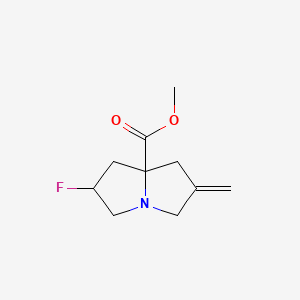
![8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)
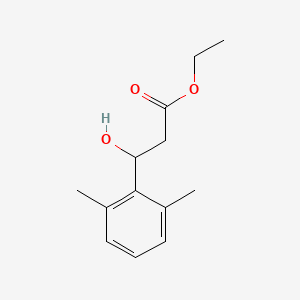

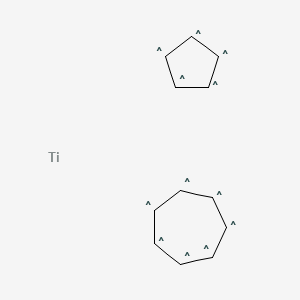
![1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine](/img/structure/B13670083.png)
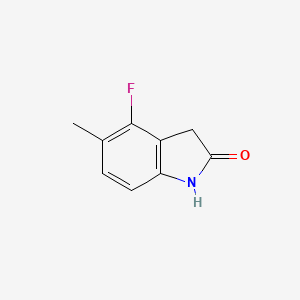

![3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13670100.png)
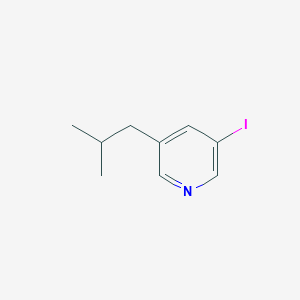
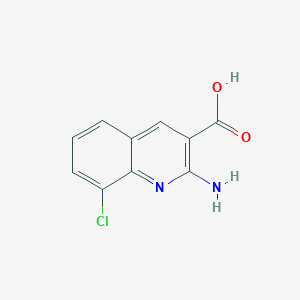
![(2-Methylbenzo[d]thiazol-4-yl)methanamine](/img/structure/B13670106.png)
